

# ONO 1603 solution preparation and stability for lab use

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## Compound of Interest

Compound Name: ONO 1603

Cat. No.: B15582894

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## ONO-1603: Application Notes for Laboratory Use

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### Introduction

ONO-1603 is a potent and selective inhibitor of prolyl endopeptidase (PREP), a serine protease involved in the maturation and degradation of neuropeptides and peptide hormones. [1][2] Research indicates that ONO-1603 exhibits neuroprotective and neurotrophic properties, making it a compound of interest in neuroscience and drug development for neurodegenerative diseases. [3][4][5] Studies have demonstrated its efficacy in promoting neuronal survival, enhancing neurite outgrowth, and increasing the expression of m3-muscarinic acetylcholine receptor (mAChR) mRNA. [3][5] This document provides essential information and protocols for the preparation and use of ONO-1603 solutions in a laboratory setting.

### Physicochemical Properties and Storage

A summary of the key physicochemical properties of ONO-1603 and recommended storage conditions are provided in the table below.

Property	Value	Notes
Molecular Formula	C <sub>17</sub> H <sub>21</sub> ClN <sub>2</sub> O <sub>3</sub>	
Molecular Weight	336.81 g/mol	Essential for accurate molar concentration calculations.
Appearance	Solid powder	
Purity	>98%	Recommended for reliable and reproducible experimental results.
Recommended Solvent	Dimethyl Sulfoxide (DMSO)	ONO-1603 is soluble in DMSO.
Storage of Solid	Dry, dark place at -20°C for long-term storage.	Protect from light and moisture to ensure stability.
Storage of Stock Solution	Aliquot and store at -20°C for long-term storage.	Avoid repeated freeze-thaw cycles.

## Solution Preparation

### 1. Stock Solution Preparation (10 mM in DMSO)

It is recommended to prepare a concentrated stock solution of ONO-1603 in an appropriate solvent, which can then be diluted to the desired working concentration for experiments. Dimethyl sulfoxide (DMSO) is a commonly used solvent for ONO-1603.

Materials:

- ONO-1603 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Analytical balance

- Vortex mixer or sonicator

Protocol:

- Calculate the required mass of ONO-1603:
  - To prepare a 10 mM stock solution, the required mass can be calculated using the following formula:
    - $\text{Mass (mg)} = \text{Molarity (M)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)} \times 1000$
    - For 1 mL (0.001 L) of a 10 mM (0.01 M) solution:
      - $\text{Mass (mg)} = 0.01 \text{ mol/L} \times 0.001 \text{ L} \times 336.81 \text{ g/mol} \times 1000 = 3.3681 \text{ mg}$
- Weigh the ONO-1603 powder:
  - Place a sterile microcentrifuge tube on the analytical balance and tare it.
  - Carefully weigh the calculated mass of ONO-1603 powder and add it to the microcentrifuge tube.
- Dissolve the ONO-1603 in DMSO:
  - Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the ONO-1603 powder. For the example above, this would be 1 mL.
  - Securely cap the tube.
- Ensure complete dissolution:
  - Vortex the tube thoroughly until the ONO-1603 is completely dissolved.
  - Visually inspect the solution to ensure there are no visible particles. If the compound does not fully dissolve, brief sonication in a water bath may be applied.
- Aliquot and store the stock solution:

- To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20  $\mu\text{L}$ ) in sterile microcentrifuge tubes.
- Clearly label each aliquot with the compound name (ONO-1603), concentration (10 mM), solvent (DMSO), and the date of preparation.
- Store the aliquots at  $-20^{\circ}\text{C}$  for long-term storage.

## 2. Preparation of Working Solutions

For cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is not toxic to the cells (typically  $\leq 0.1\%$ ).

Protocol:

- Determine the final desired concentration of ONO-1603 and the final volume of the working solution.
- Calculate the volume of the stock solution needed for dilution. For example, to prepare 1 mL of a 10  $\mu\text{M}$  working solution from a 10 mM stock solution, you would perform a 1:1000 dilution (add 1  $\mu\text{L}$  of the 10 mM stock to 999  $\mu\text{L}$  of cell culture medium).
- Perform a serial dilution if necessary for very low final concentrations.
- Add the calculated volume of the ONO-1603 stock solution to the cell culture medium.
- Mix thoroughly by gentle pipetting or vortexing before adding to the cells.

## Experimental Protocols

### In Vitro Cell-Based Assays

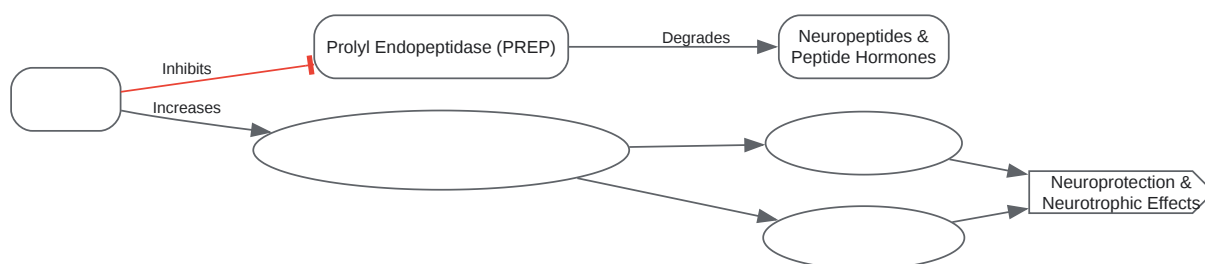
ONO-1603 has been shown to be effective in promoting neuronal survival and neurite outgrowth in primary cerebellar granule neurons at a concentration of 0.03  $\mu\text{M}$ .<sup>[3][5]</sup> It has also been demonstrated to be non-toxic to neurons at concentrations as high as 100  $\mu\text{M}$ .<sup>[4]</sup>

### General Protocol for Treating Cultured Neurons:

- Culture primary neurons or neuronal cell lines according to standard protocols.
- Prepare the desired concentrations of ONO-1603 in pre-warmed cell culture medium from the DMSO stock solution. Remember to include a vehicle control (medium with the same final concentration of DMSO as the ONO-1603 treated wells).
- Remove the existing medium from the cultured cells and replace it with the medium containing ONO-1603 or the vehicle control.
- Incubate the cells for the desired period.
- Assess the effects of ONO-1603 using appropriate assays for neuronal survival (e.g., MTT assay, live/dead staining), neurite outgrowth (e.g., immunofluorescence staining for neuronal markers followed by morphological analysis), or other relevant endpoints.

## Mechanism of Action and Signaling Pathway

ONO-1603 is an inhibitor of prolyl endopeptidase (PREP), an enzyme that cleaves peptide bonds on the C-terminal side of proline residues within small peptides.[1][2] The inhibition of PREP by ONO-1603 is thought to modulate the levels of various neuropeptides and peptide hormones, leading to its observed neuroprotective and neurotrophic effects. One of the downstream effects of ONO-1603 is the increased expression of the m3-muscarinic acetylcholine receptor (mAChR), which is involved in cholinergic signaling and plays a role in neuronal function.[3][5]

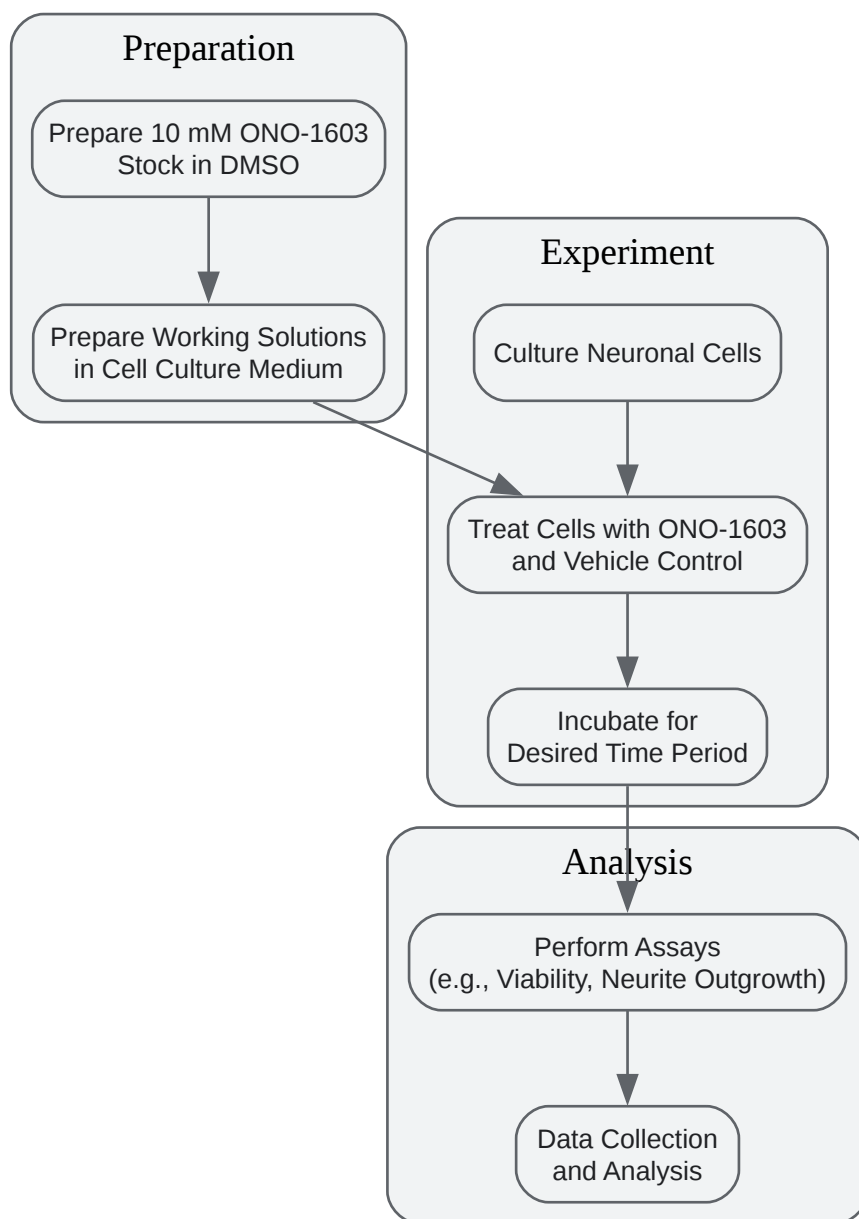


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Caption: Proposed mechanism of action for ONO-1603.

## Experimental Workflow

The following diagram outlines a general workflow for conducting an in vitro experiment with ONO-1603.



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Caption: General experimental workflow for in vitro studies with ONO-1603.

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